4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline

Polymer synthesis Thermal processing Monomer purity

4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline (CAS 90680-34-5, molecular formula C₁₉H₂₆N₂, molecular weight 282.42 g·mol⁻¹) is a sterically asymmetric aromatic diamine monomer. It features a 2,6-diisopropylaniline ring connected by a methylene bridge to a 4-aminobenzyl moiety, yielding two chemically distinct amino groups: one sterically hindered by ortho‑isopropyl substituents and one unhindered para‑amino group.

Molecular Formula C19H26N2
Molecular Weight 282.4 g/mol
CAS No. 90680-34-5
Cat. No. B12683018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline
CAS90680-34-5
Molecular FormulaC19H26N2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC=C(C=C2)N
InChIInChI=1S/C19H26N2/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)9-14-5-7-16(20)8-6-14/h5-8,10-13H,9,20-21H2,1-4H3
InChIKeyXMHYNCJWBBKQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline (CAS 90680-34-5): Physicochemical Identity and Procurement-Defining Molecular Architecture


4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline (CAS 90680-34-5, molecular formula C₁₉H₂₆N₂, molecular weight 282.42 g·mol⁻¹) is a sterically asymmetric aromatic diamine monomer . It features a 2,6-diisopropylaniline ring connected by a methylene bridge to a 4-aminobenzyl moiety, yielding two chemically distinct amino groups: one sterically hindered by ortho‑isopropyl substituents and one unhindered para‑amino group . This molecular design places the compound at the intersection of two well‑characterized diamine families—symmetrical tetra‑alkyl‑substituted methylene dianilines (e.g., 4,4′‑methylenebis(2,6‑diisopropylaniline), CAS 19900‑69‑7; 4,4′‑methylenebis(2‑ethyl‑6‑methylaniline), CAS 19900‑72‑2) and the unsubstituted 4,4′‑methylenedianiline (MDA, CAS 101‑77‑9)—while introducing a controlled asymmetry that is not achievable with any of these symmetric counterparts .

Why 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline Cannot Be Replaced by Generic Symmetric Diamines


Symmetric methylene‑dianiline derivatives present two chemically equivalent amino groups, leading to uniform reactivity in step‑growth polymerization and curing reactions [1]. In contrast, the target compound possesses one sterically congested amine (ortho to two isopropyl groups) and one electronically unperturbed amine, creating a programmed reactivity bias . This differential reactivity, driven by steric hindrance rather than electronic deactivation, allows kinetic control over chain propagation, end‑capping, or crosslinking density that cannot be replicated by any symmetric diamine—whether fully unsubstituted (MDA), partially substituted (MMEA), or fully substituted (MDIPA) . Direct procurement consequences include the necessity of verifying isomer identity by HPLC or GC, as the positional isomer 4-[(2-aminophenyl)methyl]-2,6-diisopropylaniline (CAS 93859-38-2) shares identical molecular formula and nearly identical bulk physical properties but positions the reactive amine ortho to the methylene bridge, altering hydrogen‑bonding and reactivity .

Quantitative Differentiation of 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline Against Three Closest Structural Analogs


Boiling Point Elevation Reflects Reduced Volatility and Higher Thermal Process Tolerance vs. Unsubstituted MDA

The target compound exhibits a predicted boiling point of 428.8 °C at 760 mmHg, substantially exceeding that of unsubstituted 4,4′-methylenedianiline (398–399 °C) [1]. This 30 °C elevation arises from the two isopropyl substituents, which increase molecular weight (282.4 vs. 198.3 g·mol⁻¹) and enhance van der Waals interactions. For melt‑phase polycondensation or high‑temperature curing, this translates to a wider liquid‑phase processing window before volatilization, reduced monomer loss, and improved stoichiometric control [2].

Polymer synthesis Thermal processing Monomer purity

Reduced Density and LogP as Proxies for Solubility Differentiation vs. Symmetric Tetra-Isopropyl Analog (MDIPA)

The target compound has a predicted density of 1.032 g·cm⁻³ (ACD/Labs) and a LogP of 4.44 (SIELC) [1]. Its fully substituted symmetric analog, 4,4′-methylenebis(2,6-diisopropylaniline) (MDIPA, CAS 19900-69-7), has a predicted density of 1.0 ± 0.1 g·cm⁻³ and a computed LogP of approximately 7.00 (ACD/Labs) . The lower LogP of the target compound (ΔLogP ≈ –2.6) indicates substantially lower hydrophobicity, while the slightly higher density may affect solvent compatibility and formulation viscosity. Both differences stem from the target containing two isopropyl groups rather than four, preserving some polar character from the unsubstituted aminobenzyl ring [2].

Polymer solubility Coating formulation Monomer handling

Positional Isomer Differentiation by Chromatographic Retention and LogP

The target para‑amino isomer (CAS 90680-34-5) can be distinguished from its ortho‑amino positional isomer (CAS 93859-38-2) by reversed‑phase HPLC [1]. SIELC has demonstrated a validated RP‑HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, suitable for both analytical QC and preparative purification [1]. The computed LogP of the para isomer (4.44) and the ortho isomer (predicted similar by ACD/Labs, though intramolecular hydrogen bonding in the ortho isomer may alter effective polarity) provides a basis for chromatographic separation. While quantitative retention time differences were not published in the open literature, the availability of a documented separation method is a critical procurement differentiator, as the two isomers share identical molecular formula, molecular weight (282.42 g·mol⁻¹), predicted density (1.032 g·cm⁻³), and nearly identical boiling point (428.8 vs. 429 °C) .

Quality control Isomer identification HPLC method

Asymmetric Steric Hindrance Creates Programmed Reactivity Bias Unavailable in Symmetric Commercial Diamines

The target compound possesses an amino group (NH₂) on the 2,6-diisopropylaniline ring that is flanked by two bulky isopropyl groups, while the 4-aminobenzyl NH₂ is sterically unencumbered (no ortho substituents) . In contrast, MDA (CAS 101-77-9) has two unhindered amino groups; MMEA (CAS 19900-72-2) has two amino groups each flanked by one ethyl and one methyl; and MDIPA (CAS 19900-69-7) has two amino groups each flanked by two isopropyl groups [1][2]. This means all symmetric comparators present identical reactivity at both chain ends, whereas the target offers a differential reactivity ratio that can, by class‑level inference from the well‑established literature on asymmetric diamine monomers in polyimide synthesis, enable kinetic control of molecular weight distribution, end‑group functionality, or block copolymer formation [3].

Step-growth polymerization Kinetic control Polyimide architecture

Application Scenarios for 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline Based on Quantifiable Differentiation Evidence


Asymmetric Polyimide Synthesis Requiring Controlled Block or End‑Capped Architecture

The structurally unique combination of one sterically hindered and one unhindered NH₂ group (Section 3, Evidence Item 4) makes this diamine suitable for synthesizing polyimides with controlled sequence architecture. The unhindered 4-aminobenzyl amine reacts first with dianhydride, forming amic acid linkages, while the hindered 2,6-diisopropylaniline amine reacts more slowly, enabling staged addition or chain‑end functionalization. This capability cannot be achieved with symmetric diamines such as MDA, MMEA, or MDIPA, each of which presents two kinetically equivalent amino groups. Researchers targeting polyimides with defined block structures or specific end‑group functionality should select this monomer over symmetric analogs [1].

High‑Temperature Melt Polycondensation Processes Benefiting from Elevated Boiling Point

The 30 °C higher boiling point relative to unsubstituted MDA (428.8 °C vs. 398–399 °C; Section 3, Evidence Item 1) makes the target compound preferable in melt‑phase polycondensation or hot‑melt curing operations conducted above 300 °C, where MDA would suffer significant evaporative loss [2]. This thermal advantage reduces monomer loss, improves stoichiometric fidelity, and minimizes volatile organic compound (VOC) emission during high‑temperature polyimide or polyamide production.

Formulation Development Requiring Moderate Hydrophobicity and Polar Aprotic Solvent Compatibility

With a LogP of 4.44 (ΔLogP ≈ –2.6 vs. MDIPA, Section 3, Evidence Item 2), the target compound is less hydrophobic than the tetra‑isopropyl analog MDIPA, while more hydrophobic than MDA (LogP ≈ 0.99). This intermediate hydrophobicity suggests good solubility in polar aprotic solvents such as N‑methyl‑2‑pyrrolidone (NMP), N,N‑dimethylacetamide (DMAc), and acetone—the standard solvents for polyamic acid and epoxy formulations—potentially without requiring non‑polar co‑solvents . Formulators seeking an alkyl‑substituted diamine with better polar‑solvent solubility than MDIPA should evaluate this compound.

Incoming QC and Identity Verification Against the Ortho‑Amino Positional Isomer

Because 4-[(2-aminophenyl)methyl]-2,6-diisopropylaniline (CAS 93859-38-2) shares identical molecular formula, molecular weight, predicted density, and near‑identical boiling point with the target para‑amino isomer, bulk physical property testing cannot distinguish these two compounds (Section 3, Evidence Item 3). Procurement specifications must include an identity verification method. A validated RP‑HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been documented as suitable for this separation [3]. QC laboratories supporting polymer synthesis with this monomer should adopt or adapt this method to ensure isomer integrity.

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